

Standard Operating Procedure for Interleukin-27 Immunohistochemistry in Lung Tissue

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Compound of Interest

Compound Name: SARS-CoV-2-IN-27

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Application Notes

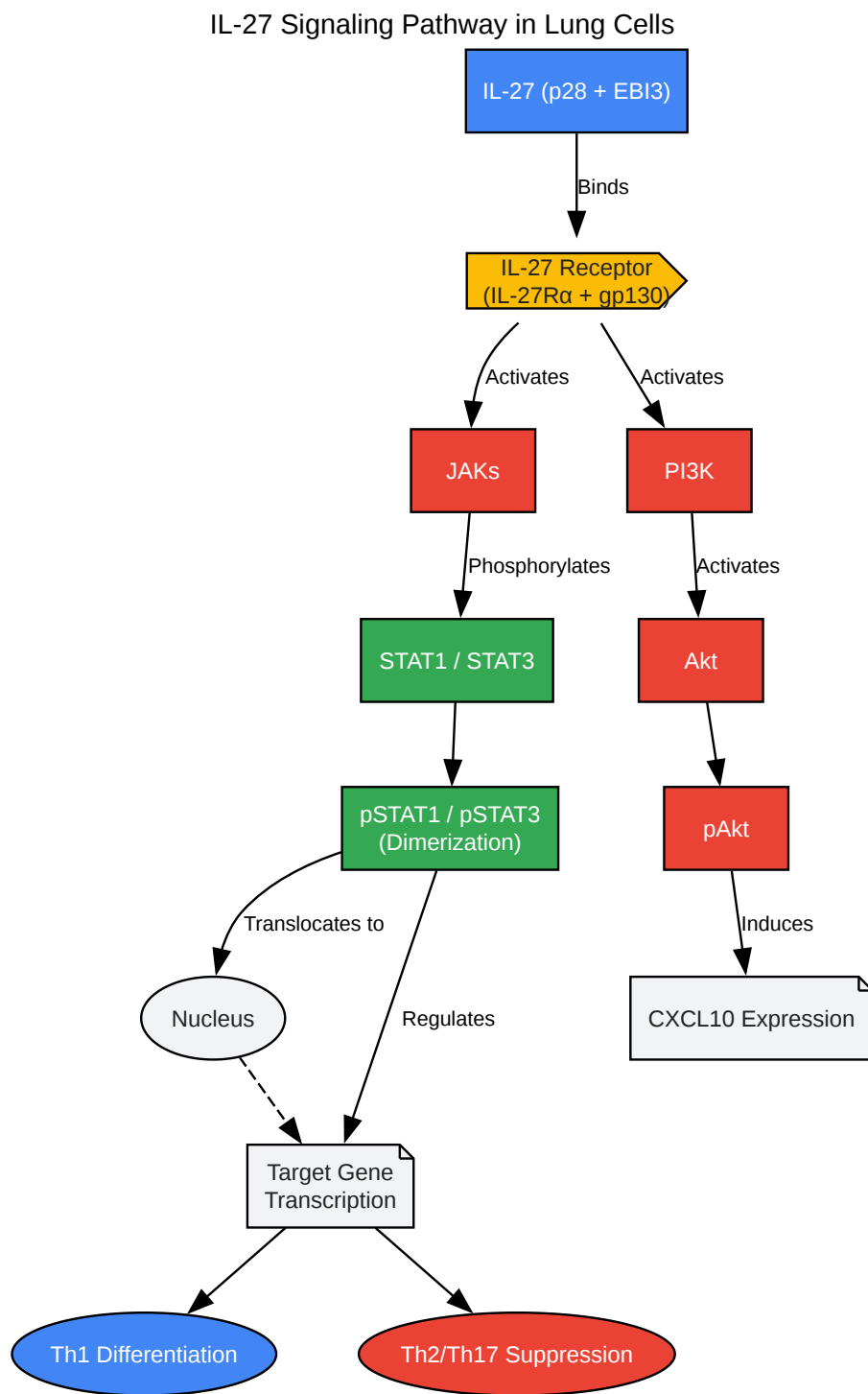
Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, composed of the EBI3 (Epstein-Barr virus-induced gene 3) and p28 subunits.[1][2] It signals through a receptor complex consisting of IL-27R α (also known as WSX-1 or TCCR) and gp130.[1][3] IL-27 is predominantly produced by activated antigen-presenting cells, such as macrophages and dendritic cells.[3] In the context of lung tissue, IL-27 has demonstrated both pro- and anti-inflammatory roles and is implicated in various pathologies including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), pulmonary tuberculosis (PTB), and lung cancer.[3][4][5]

Immunohistochemistry (IHC) is a valuable technique for visualizing the in-situ expression and localization of IL-27 within the complex microenvironment of the lung. This allows for the identification of specific cell types expressing IL-27 and provides spatial context to its role in disease pathogenesis. This document provides a detailed protocol for performing IL-27 IHC on formalin-fixed, paraffin-embedded (FFPE) lung tissue sections.

IL-27 Signaling Pathway

IL-27 binding to its receptor complex (IL-27R α and gp130) activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[6] Specifically, this can lead to the phosphorylation and activation of STAT1 and STAT3, which then translocate to

the nucleus to regulate the transcription of target genes.[2] In bronchial epithelial cells, IL-27 has been shown to induce the expression of the chemokine CXCL10 through the activation of the PI3K-Akt signaling pathway.[5] The functional consequences of IL-27 signaling in the lung are diverse, including the promotion of T-helper 1 (Th1) responses and the suppression of Th2 and Th17 differentiation.[1][2]



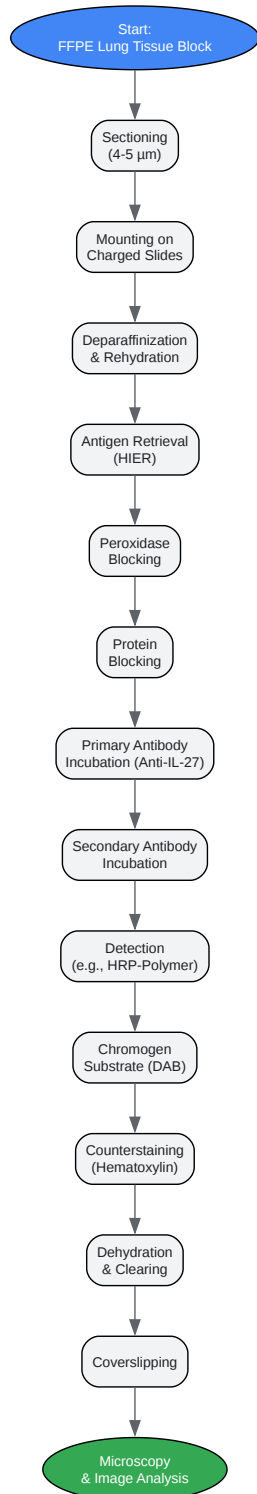
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Caption: A diagram illustrating the IL-27 signaling cascade.

Experimental Workflow for IL-27 Immunohistochemistry

The following diagram outlines the major steps for the immunohistochemical staining of IL-27 in lung tissue.

IL-27 Immunohistochemistry Workflow

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Caption: A flowchart of the IL-27 IHC staining process.

Experimental Protocol

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) lung tissue.

Materials and Reagents

- FFPE lung tissue sections (4-5 μ m) on positively charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 80%, 70%)
- Deionized or distilled water
- Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer: 1-5% Normal Goat Serum or Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)
- Primary Antibody: Rabbit or mouse anti-human IL-27 polyclonal or monoclonal antibody. The optimal dilution should be determined by titration.
- Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG, corresponding to the primary antibody host.
- Detection System: HRP-polymer based detection system
- Chromogen: 3,3'-Diaminobenzidine (DAB)
- Counterstain: Hematoxylin
- Mounting Medium: Permanent mounting medium
- PBS (pH 7.4)
- Coplin jars

- Humidified chamber
- Pressure cooker or water bath for heat-induced epitope retrieval (HIER)

Procedure

- Deparaffinization and Rehydration:
 - Incubate slides in a 60°C oven for 30-60 minutes to melt the paraffin.[\[7\]](#)
 - Immerse slides in two changes of xylene for 5 minutes each.[\[7\]](#)
 - Rehydrate sections by sequential immersion in:
 - 100% ethanol, two changes for 3 minutes each.[\[7\]](#)
 - 95% ethanol for 3 minutes.
 - 80% ethanol for 3 minutes.[\[7\]](#)
 - 70% ethanol for 3 minutes.
 - Rinse gently in running tap water, followed by a final rinse in distilled water.[\[7\]](#)
- Antigen Retrieval:
 - This step is crucial for unmasking epitopes concealed by formalin fixation.[\[8\]](#) Heat-Induced Epitope Retrieval (HIER) is commonly used.[\[8\]](#)[\[9\]](#)
 - Pre-heat the antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) in a pressure cooker or water bath to 95-100°C.[\[10\]](#)
 - Immerse the slides in the pre-heated buffer and place the lid on. For a pressure cooker, bring to full pressure and then cool.[\[9\]](#) For a water bath, incubate for 20-30 minutes.
 - Allow the slides to cool in the buffer at room temperature for at least 20 minutes.
 - Rinse slides in distilled water and then in PBS.

- Peroxidase Blocking:
 - To quench endogenous peroxidase activity, incubate the sections with 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.[\[9\]](#)
 - Rinse slides two times in PBS for 5 minutes each.
- Blocking:
 - To prevent non-specific antibody binding, incubate the sections with a protein blocking solution (e.g., 1-5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[\[10\]](#)
- Primary Antibody Incubation:
 - Drain the blocking buffer from the slides without rinsing.
 - Apply the diluted anti-IL-27 primary antibody to the tissue sections.
 - Incubate overnight at 4°C in a humidified chamber.[\[8\]](#) Shorter incubations of 1-2 hours at room temperature may also be feasible but should be optimized.
- Secondary Antibody and Detection:
 - Rinse slides three times in PBS for 5 minutes each.
 - Apply the HRP-conjugated secondary antibody or HRP-polymer detection reagent according to the manufacturer's instructions.
 - Incubate for 30-60 minutes at room temperature in a humidified chamber.
 - Rinse slides three times in PBS for 5 minutes each.
- Chromogen Application:
 - Prepare the DAB chromogen solution immediately before use.[\[9\]](#)

- Apply the DAB solution to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.^[9]
- Stop the reaction by immersing the slides in distilled water.
- Counterstaining:
 - Immerse the slides in hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.
 - "Blue" the sections by rinsing in running tap water.
 - Differentiate with 0.5% acid alcohol if necessary, followed by another rinse in tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded alcohols (70%, 95%, 100%).
 - Clear in two changes of xylene.
 - Apply a coverslip using a permanent mounting medium.

Controls

- Positive Control: A tissue known to express IL-27 (e.g., tonsil tissue or a previously validated positive lung cancer specimen) should be included to confirm the validity of the staining procedure.
- Negative Control: A section incubated with an isotype control antibody at the same concentration as the primary antibody, or with the primary antibody diluent alone, should be included to assess non-specific staining.
- Internal Control: Non-neoplastic lung tissue on the same slide can serve as an internal control. For example, alveolar macrophages may show positive staining.

Data Presentation

Quantitative analysis of IL-27 expression via IHC can be performed by scoring the staining intensity and the percentage of positive cells. However, for a broader understanding of IL-27

levels in different lung conditions, data from other quantitative methods like ELISA are often reported.

Table 1: IL-27 Protein Levels in Various Lung Conditions (Data from ELISA)

Condition	Sample Type	IL-27 Concentration (pg/mL)	Control/Comparison Group (pg/mL)	Reference
Acute Lung Injury/ARDS	BAL Fluid	Significantly higher than controls	Healthy Controls	[3][11]
Acute Lung Injury/ARDS	Serum	Significantly higher than controls	Healthy Controls	[3][11]
COPD	Sputum	Significantly higher than controls	Healthy Controls	[5]
Pulmonary Tuberculosis	Sputum	Significantly higher than controls	Healthy Controls	[5]
Lung Cancer (NSCLC)	Serum	Significantly higher than controls	Healthy Controls	[6]
Lung Cancer (NSCLC-Sc)	Serum	Higher than NSCLC-Ad	Healthy Controls & NSCLC-Ad	[6]

Note: This table summarizes findings from studies using ELISA to quantify IL-27 levels and is intended to provide context for expected expression changes. IHC provides cellular localization which complements these quantitative measures.

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